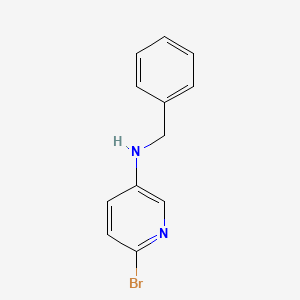

N-Benzyl-6-bromopyridin-3-amine

Description

Catalytic System Optimization

The [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) complex demonstrates exceptional activity in mediating the coupling between 3-bromopyridine derivatives and benzylamine nucleophiles. This pre-catalyst enables bond formation at room temperature in dimethylacetamide (DMAC), achieving 95% conversion within 2 hours as monitored by HPLC. The reaction proceeds through a sequence of oxidative addition, transmetallation, and reductive elimination steps, with the palladium center maintaining a +2 oxidation state throughout the catalytic cycle.

Substrate Scope Limitations

While primary amines like benzylamine react efficiently, secondary amines require modified conditions. The use of BrettPhos ligand-adorned palladium catalysts expands the substrate tolerance, allowing coupling with sterically hindered amines while maintaining >85% yields.

Table 1: Palladium-Catalyzed Coupling Performance Metrics

| Ligand System | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(dppf)Cl₂/DMAC | 25 | 95 | 2 |

| BrettPhos-Pd-G3 | 80 | 88 | 4 |

| RuPhos-Pd | 100 | 78 | 6 |

Properties

Molecular Formula |

C12H11BrN2 |

|---|---|

Molecular Weight |

263.13 g/mol |

IUPAC Name |

N-benzyl-6-bromopyridin-3-amine |

InChI |

InChI=1S/C12H11BrN2/c13-12-7-6-11(9-15-12)14-8-10-4-2-1-3-5-10/h1-7,9,14H,8H2 |

InChI Key |

KHEDNLSGRAPMPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CN=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-Benzyl-6-bromopyridin-3-amine

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of bromine to the pyridine ring at the 6-position.

- Installation of the amino group at the 3-position.

- N-Benzylation of the amino group to yield the final compound.

Several methods have been reported for preparing the key intermediates and the final compound, often involving halogenation, amination, and N-alkylation steps.

Bromination and Amination of Pyridine Precursors

One of the foundational steps is preparing 6-bromo-3-aminopyridine derivatives, which can be subsequently N-benzylated.

Hofmann Degradation-Based Amination

A notable industrially viable method for preparing amino-bromopyridines involves Hofmann degradation of bromopyridine carboxamides.

- Procedure:

Starting from 3-bromo-2-pyridinecarboxamide, the compound is treated with sodium methoxide and bromine at elevated temperatures (~60–70°C) for 45–60 minutes. This reaction leads to the degradation of the amide to the corresponding aminopyridine with bromine substitution. - Yields and Conditions:

This method is advantageous due to its relatively mild conditions and suitability for scale-up, overcoming limitations of harsher amination methods.

Bromination of N-Benzyl Acrylamide

Another approach involves bromination of N-benzyl acrylamide to form N-benzyl-2,3-dibromopropionamide, an intermediate that can be further transformed.

- Procedure:

N-Benzyl acrylamide is brominated at low temperatures (0°C to 10°C) to yield the dibromo intermediate. - Purification:

The product is isolated by filtration from hydrocarbon solvents such as hexane, toluene, or xylene, often using hexane as an anti-solvent after dissolution in ethyl acetate.

N-Benzyl acrylamide itself can be prepared by reacting acrylonitrile with benzyl alcohol in the presence of sulfuric acid.

N-Benzylation of Aminopyridines

N-Benzylation of 6-bromo-3-aminopyridine to form this compound can be achieved through catalytic or nucleophilic substitution methods.

Metal-Catalyzed N-Alkylation

Catalysts:

Palladium-based catalysts such as Pd2(dba)3 with ligands like DavePhos have been used to facilitate N-alkylation reactions of aminopyridines with benzyl halides or related electrophiles.Conditions:

Reactions are typically carried out in sealed tubes at elevated temperatures (~100°C) for extended periods (e.g., 18 hours) under inert atmosphere.Purification:

The crude reaction mixture is purified by silica gel chromatography using mixtures such as methanol/dichloromethane.

Metal-Free N-Alkylation

A more recent approach involves metal-free N-alkylation of 2-aminopyridines with 1,2-diketones catalyzed by boron trifluoride etherate (BF3·OEt2).

Mechanism:

The reaction proceeds via formation of an iminium–keto intermediate, leading to N-alkylated products under aerobic conditions.Yields:

Good to excellent yields of substituted secondary amines, including N-benzyl derivatives, have been reported.

This method offers a simpler and potentially greener alternative to metal-catalyzed processes.

Summary Table of Preparation Methods

Analytical and Purification Considerations

Purification:

Common purification techniques include recrystallization using hexane and ethyl acetate mixtures and silica gel chromatography.Characterization:

NMR spectroscopy (1H and 13C), melting point determination, and chromatographic purity assessments are standard for confirming compound identity and purity.Yields: Reported yields vary depending on the step and method, with Hofmann degradation amination giving moderate yields (~50%) and modern N-alkylation methods achieving higher yields.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-6-bromopyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

N-Benzyl-6-bromopyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.

Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various biological assays and studies.

Mechanism of Action

The mechanism of action of N-Benzyl-6-bromopyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s binding affinity to its target, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Key Observations:

Substituent Positioning: The 6-bromo substituent in this compound distinguishes it from 5-bromo analogs (e.g., 53242-18-5). Bromine position affects electronic properties and reactivity in cross-coupling reactions. For instance, 6-bromo derivatives may exhibit steric hindrance compared to 5-bromo isomers, altering reaction kinetics .

Functional Group Diversity :

- Methoxy (OMe) and fluoro substituents in analogs (e.g., 884494-81-9) modulate electronic effects. Methoxy groups are electron-donating, while bromine and fluorine are electron-withdrawing, influencing the pyridine ring’s reactivity toward electrophilic or nucleophilic attacks.

Molecular Weight and Lipophilicity :

- This compound has a higher molecular weight (263.13 g/mol) compared to smaller analogs (e.g., 206.01–217.04 g/mol), primarily due to the benzyl group. This increases logP values, suggesting enhanced membrane permeability in biological systems.

Biological Activity

N-Benzyl-6-bromopyridin-3-amine is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom at the 6-position and a benzyl group. This unique structure contributes to its distinct chemical properties and biological activities.

| Property | Description |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 236.11 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The bromine atom can facilitate nucleophilic substitution reactions, while the benzylamino group may engage in hydrogen bonding and π-π interactions with biomolecules. These interactions can influence cellular pathways and enzyme activities, making the compound a candidate for various therapeutic applications.

Biological Activities

- Anticancer Properties

- Antimicrobial Activity

- Cytokinin Activity

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the benzyl or pyridine moieties can significantly impact biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution at different positions on the pyridine ring | Alters binding affinity and selectivity for molecular targets |

| Variation in the length or branching of the benzyl group | Influences lipophilicity and cellular uptake |

Case Studies

- In Vitro Studies on Cancer Cell Lines

-

Agricultural Applications

- Research demonstrated that derivatives of this compound could enhance cytokinin activity in plants, promoting cell division and delaying senescence in crops. This suggests practical applications in agriculture for improving plant resilience and productivity.

Q & A

Q. What are the optimal synthetic routes for preparing N-Benzyl-6-bromopyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer: N-Benzyl-6-bromopyridin-amine can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging brominated pyridine precursors and benzylamine derivatives. Key factors include:

- Catalytic Systems : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos or BINAP enhance cross-coupling efficiency .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, toluene) at 80–110°C improve reaction kinetics.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product.

- Yield Optimization : Excess benzylamine (1.5–2.0 eq.) and degassing solvents to exclude oxygen mitigate side reactions (e.g., dehalogenation).

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Look for characteristic signals:

- Pyridine ring protons (δ 7.5–8.5 ppm, J coupling ~2 Hz for adjacent Br).

- Benzyl group (δ 4.5 ppm for CH₂, δ 7.2–7.4 ppm for aromatic protons) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z ~277 (C₁₂H₁₁BrN₂).

- Contradiction Handling : If signals overlap (e.g., NH₂ vs. aromatic protons), use D₂O exchange or HSQC for resolution .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray Diffraction : Use SHELX suite (SHELXL for refinement, SHELXS for solution) to model Br and benzyl group positions.

- ORTEP-3 Visualization : Generate 3D thermal ellipsoid plots to assess steric hindrance between benzyl and bromine groups .

- Twinned Data : Apply SHELXL’s TWIN/BASF commands for high-symmetry space groups (e.g., P2₁/c) .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

- Computational Modeling : DFT (B3LYP/6-31G*) calculates charge distribution:

- Bromine’s electron-withdrawing effect activates C3-position for nucleophilic attack.

- Hammett σₚ⁺ values correlate with reaction rates in Suzuki-Miyaura couplings .

- Experimental Validation : Compare kinetic data (e.g., TOF) with Cl or I analogs to isolate electronic vs. steric contributions.

Q. What strategies address contradictions in mechanistic studies of this compound’s catalytic applications?

Methodological Answer:

- Isotopic Labeling : Use ¹⁵N-benzylamine to track amine participation in Pd-catalyzed cycles via ¹H-¹⁵N HMBC .

- In Situ Monitoring : React-IR or EPR spectroscopy identifies transient intermediates (e.g., Pd⁰/Pd²⁺ species).

- Error Analysis : Apply Bayesian statistics to distinguish experimental noise from genuine mechanistic outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.